molecular formula C13H22NO5PS B133125 Fenamiphos sulfone CAS No. 31972-44-8

Fenamiphos sulfone

Cat. No. B133125
CAS RN: 31972-44-8
M. Wt: 335.36 g/mol
InChI Key: LVNYJXIBJFXIRZ-UHFFFAOYSA-N
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Description

Fenamiphos sulfone (FSO2) is a transformation product of the nematicide fenamiphos, which is used to control nematodes in various agricultural settings. The transformation and degradation of fenamiphos and its metabolites, including FSO2, have been studied extensively due to concerns about their persistence and mobility in the environment, which could lead to groundwater contamination .

Synthesis Analysis

The synthesis of FSO2 can occur through the oxidation of fenamiphos sulfoxide (FSO), which is itself an oxidation product of fenamiphos (Fen). This transformation is typically mediated by soil microorganisms and can vary significantly depending on soil conditions such as microbial biomass and organic matter content . Additionally, chemical and photochemical methods have been developed to transform fenamiphos into its sulfoxide and sulfone analogs, providing standards for analytical studies .

Molecular Structure Analysis

The molecular structure of FSO2, as well as its precursor FSO, has been confirmed through spectroscopic methods such as 'HNMR and mass spectrometry. These methods are crucial for identifying the compounds and understanding their behavior in the environment .

Chemical Reactions Analysis

FSO2 is formed through the oxidation of FSO in the soil. This process can be slow, leading to the accumulation of FSO in the environment. The transformation rates are influenced by soil properties, with surface soils typically showing faster transformation rates than subsurface soils . In some cases, continuous application of fenamiphos can lead to enhanced degradation rates of both FSO and FSO2 due to the adaptation of soil microorganisms .

Physical and Chemical Properties Analysis

FSO2, along with FSO, exhibits different physical and chemical properties compared to the parent compound fenamiphos. These metabolites are more mobile and persistent in the soil, which can lead to their leaching into groundwater. Studies have shown that FSO2 is less mobile than FSO, but both require a significant volume of water to leach completely from the soil . The mobility and leaching efficiency are also dependent on soil type . Additionally, the electrochemical behavior of FSO2 has been investigated, suggesting a reaction mechanism at the electrode surface that is based on mixed adsorption and diffusion-controlled reactions .

Case Studies and Environmental Impact

Several case studies have highlighted the environmental impact of FSO2 and its precursors. For instance, a study on a turfgrass site with a history of fenamiphos application showed rapid degradation of FSO and FSO2, indicating the potential for enhanced microbial degradation in such environments . Another study demonstrated the acute toxicity of fenamiphos and its metabolites to aquatic invertebrates, with the toxicity decreasing in natural waters due to microbial degradation . Additionally, the potential for FSO2 to contaminate groundwater has been evaluated, with findings suggesting that FSO2 and its related compounds could be transported from application sites and contaminate off-site water bodies .

Scientific Research Applications

  • Bioremediation and Environmental Detoxification Fenamiphos sulfone, along with other fenamiphos oxidation products, has been extensively studied for its environmental impact and the role of microorganisms in its detoxification. Brevibacterium sp. MM1, a soil bacterium, has shown exceptional ability to hydrolyze fenamiphos and its toxic oxides, including this compound, in soil and groundwater. This indicates its potential for bioremediation of contaminated environments (Megharaj et al., 2003). Similarly, Microbacterium esteraromaticum has been identified for its remarkable ability to hydrolyze fenamiphos and its toxic oxidation products, demonstrating its role in detoxifying pesticide waste in the environment, including groundwater (Cáceres et al., 2009).

  • Phytoremediation Enhancement Research involving Glycine max (soybean) and plant growth-promoting bacteria (PGPR) has explored the improvement of phytoremediation for soil contaminated with fenamiphos and its degradation products. Studies have shown that a combination of G. max and Pseudomonas fluorescens is more effective than G. max alone in degrading fenamiphos to other metabolites, including this compound (Romeh & Hendawi, 2017).

  • Soil Sorption Dynamics The sorption behavior of fenamiphos and its metabolites, including this compound, in various soils has been investigated, revealing important insights into their environmental mobility and potential risk. The sorption affinity of this compound in soils has been compared to other compounds, suggesting its mobility and implications for environmental contamination (Cáceres et al., 2008).

  • Photocatalytic Degradation The photocatalytic degradation of fenamiphos, including this compound, has been studied under natural sunlight using semiconductor oxides. This research is pivotal in understanding the degradation mechanisms of fenamiphos in environmental waters and the potential for using photocatalysis in water treatment processes (Fenoll et al., 2012).

  • Soil pH and Enhanced Biodegradation The role of soil pH in the enhanced biodegradation of fenamiphos, including its metabolites like this compound, has been examined. This research highlights the importance of soil properties in the degradation kinetics of pesticides and their metabolites, offering insights for better pesticide risk management (Singh et al., 2003).

Mechanism of Action

Target of Action

Fenamiphos sulfone, like other organophosphorus compounds, primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the functioning of nerve cells as it catalyzes the rapid hydrolysis of acetylcholine .

Mode of Action

The compound interacts with its target, AChE, by inactivating it This inactivation disrupts the normal functioning of nerve cells, leading to a range of physiological changes

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inactivating AChE, the compound disrupts the normal breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, causing overstimulation of the nerves and muscles.

Pharmacokinetics

This compound is moderately soluble in water .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of nerve cell function due to the inactivation of AChE . This can lead to a range of physiological effects, including overstimulation of the nerves and muscles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound residues were found in reservoirs, indicating that the compound can reach surface water bodies via runoff from the treatment site and via spray drift . The compound’s action can also be influenced by factors such as soil type, temperature, and pH, among others.

Safety and Hazards

Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .

Biochemical Analysis

Biochemical Properties

Fenamiphos sulfone interacts with several enzymes and proteins. It is known to inhibit the enzyme acetylcholinesterase, a key enzyme in nerve signal transmission . This interaction is crucial in its role as a pesticide, as it disrupts the normal functioning of pests’ nervous systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Its inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, disrupting normal cellular communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its primary mechanism of action is the inhibition of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to overstimulation of nerve cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the parent compound Fenamiphos is rapidly oxidized to this compound . Information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, Fenamiphos toxicity was observed, resulting in decreased body-weight gain and other symptoms

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of organophosphorus compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is moderately soluble in water and would not normally be expected to leach to groundwater based on its chemical properties .

properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYJXIBJFXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037547
Record name Fenamiphos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31972-44-8
Record name Fenamiphos sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamiphos sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamiphos sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIPHOS SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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